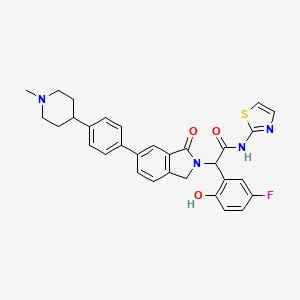

JBJ-09-063

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C31H29FN4O3S |

|---|---|

分子量 |

556.7 g/mol |

IUPAC名 |

2-(5-fluoro-2-hydroxyphenyl)-2-[5-[4-(1-methylpiperidin-4-yl)phenyl]-3-oxo-1H-isoindol-2-yl]-N-(1,3-thiazol-2-yl)acetamide |

InChI |

InChI=1S/C31H29FN4O3S/c1-35-13-10-21(11-14-35)19-2-4-20(5-3-19)22-6-7-23-18-36(30(39)25(23)16-22)28(26-17-24(32)8-9-27(26)37)29(38)34-31-33-12-15-40-31/h2-9,12,15-17,21,28,37H,10-11,13-14,18H2,1H3,(H,33,34,38) |

InChIキー |

SYTVDTWRIZNVEW-UHFFFAOYSA-N |

正規SMILES |

CN1CCC(CC1)C2=CC=C(C=C2)C3=CC4=C(CN(C4=O)C(C5=C(C=CC(=C5)F)O)C(=O)NC6=NC=CS6)C=C3 |

製品の起源 |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Mechanism of Action of JBJ-09-063

For Researchers, Scientists, and Drug Development Professionals

Abstract

JBJ-09-063 is a potent, orally bioavailable, mutant-selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR). It demonstrates significant activity against EGFR activating mutations (L858R) and clinically relevant resistance mutations, including T790M and C797S, while sparing wild-type EGFR. This selective inhibition leads to the suppression of downstream signaling pathways, including PI3K/Akt and MAPK/ERK, resulting in reduced cell proliferation and induction of apoptosis in EGFR-mutant cancer cells. Preclinical studies in xenograft models of non-small cell lung cancer (NSCLC) have demonstrated robust anti-tumor efficacy. This document provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Action

This compound functions as a fourth-generation EGFR inhibitor by binding to an allosteric site on the EGFR kinase domain.[1] This is distinct from the ATP-competitive binding of first, second, and some third-generation EGFR tyrosine kinase inhibitors (TKIs). By binding to this allosteric pocket, this compound effectively inhibits the kinase activity of EGFR, even in the presence of mutations like C797S that confer resistance to covalent ATP-competitive inhibitors such as osimertinib.[1] The binding of this compound stabilizes a conformation of the kinase domain that is incompatible with its catalytic function, thereby blocking the autophosphorylation of EGFR and the subsequent activation of downstream pro-survival signaling pathways.[1]

Signaling Pathway

The inhibitory effect of this compound on EGFR kinase activity leads to a significant reduction in the phosphorylation of EGFR itself, as well as key downstream signaling molecules Akt and ERK1/2.[2] This disruption of the PI3K/Akt and MAPK/ERK pathways is central to its anti-cancer effects.

Quantitative Data

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Cell Line |

| EGFR L858R | 0.147 | - |

| EGFR L858R/T790M | 0.063 | - |

| EGFR L858R/T790M/C797S | 0.083 | - |

| EGFR LT/L747S | 0.396 | - |

| Ba/F3 (alone) | 50 | Ba/F3 |

| Ba/F3 (in combination with Cetuximab) | 6 | Ba/F3 |

Data sourced from MedchemExpress and GlpBio product sheets referencing To C, et al. Nat Cancer. 2022 and Gero TW, Scott DA, et al. Bioorg Med Chem Lett. 2022.[2][3]

Table 2: In Vivo Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value | Unit | Administration |

| Clearance (Cl) | 15.7 | mL/min/kg | Intravenous (3 mg/kg) |

| Half-life (T1/2) | 2.3 | h | Intravenous (3 mg/kg) |

| Volume of Distribution (Vss) | 2.5 | L/kg | Intravenous (3 mg/kg) |

| Bioavailability (F) | 15 | % | Oral (20 mg/kg) |

| AUC (8h) | 2398 | ng.h/mL | Oral (20 mg/kg) |

Data sourced from GlpBio product sheet referencing Gero TW, Scott DA, et al. Bioorg Med Chem Lett. 2022.[3]

Experimental Protocols

Cell Viability Assay

This protocol outlines the determination of cell viability upon treatment with this compound using a luminescent ATP-based assay.

Protocol:

-

Cell Seeding: Seed cells (e.g., Ba/F3, H1975, H3255GR) in opaque-walled 96-well plates at a density of 5,000 cells per well in a final volume of 100 µL of appropriate growth medium.

-

Compound Treatment: Prepare serial dilutions of this compound in growth medium and add to the wells. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Reagent Preparation: On the day of analysis, thaw the CellTiter-Glo® Buffer and allow it to equilibrate to room temperature. Reconstitute the CellTiter-Glo® Substrate with the buffer to form the CellTiter-Glo® Reagent.

-

Assay Procedure:

-

Remove the plates from the incubator and allow them to equilibrate to room temperature for approximately 30 minutes.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.

Western Blot Analysis

This protocol describes the detection of phosphorylation changes in EGFR, Akt, and ERK1/2 in response to this compound treatment.

Protocol:

-

Cell Treatment and Lysis:

-

Plate cells and treat with various concentrations of this compound for the desired time (e.g., 6 hours).

-

Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify lysates by centrifugation and determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Separate 20-30 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions:

-

Phospho-EGFR (Tyr1068): 1:1000

-

Total EGFR: 1:1000

-

Phospho-Akt (Ser473): 1:1000

-

Total Akt: 1:1000

-

Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204): 1:1000

-

Total p44/42 MAPK (Erk1/2): 1:1000

-

β-Actin (loading control): 1:5000

-

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

In Vivo Xenograft Studies

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in mouse xenograft models.

Protocol:

-

Cell Line and Animal Models:

-

Utilize human NSCLC cell lines with relevant EGFR mutations (e.g., H1975, H3255GR) or patient-derived xenograft (PDX) models.

-

Use immunodeficient mice (e.g., NOD-SCID or NSG mice, 6-8 weeks old).

-

-

Tumor Implantation:

-

Subcutaneously inject 5 x 10^6 to 10 x 10^6 cells in a mixture of media and Matrigel into the flank of each mouse.

-

For PDX models, implant small tumor fragments subcutaneously.

-

-

Treatment:

-

Monitor tumor growth with caliper measurements.

-

When tumors reach a volume of 150-200 mm³, randomize mice into treatment and control groups.

-

Administer this compound orally (e.g., 25, 50, or 100 mg/kg) once daily. The vehicle for administration can be a solution of 0.5% methylcellulose and 0.2% Tween-80 in water.

-

-

Efficacy and Tolerability Assessment:

-

Measure tumor volume and body weight 2-3 times per week.

-

Tumor volume (mm³) = (length x width²) / 2.

-

Monitor for any signs of toxicity.

-

-

Pharmacodynamic Analysis:

-

At the end of the study, or at specified time points after the final dose, euthanize mice and harvest tumors.

-

Tumor tissue can be flash-frozen for subsequent Western blot analysis to assess the inhibition of EGFR signaling.

-

Conclusion

This compound is a promising mutant-selective allosteric EGFR inhibitor with a clear mechanism of action. Its ability to potently inhibit clinically relevant EGFR mutations, including those that confer resistance to current therapies, highlights its potential as a valuable therapeutic agent for patients with EGFR-mutant NSCLC. The data presented in this guide provide a strong rationale for its continued development and clinical investigation.

References

Target Validation of JBJ-09-063 in Non-Small Cell Lung Cancer: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

JBJ-09-063 is a potent, orally bioavailable, mutant-selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR) currently under preclinical investigation for the treatment of Non-Small Cell Lung Cancer (NSCLC).[1] This technical guide provides a comprehensive overview of the target validation of this compound, summarizing key preclinical data, outlining its mechanism of action, and detailing the experimental approaches used to validate its therapeutic potential. The information presented is collated from publicly available research and is intended to inform researchers, scientists, and drug development professionals in the field of oncology.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a well-established oncogenic driver in a significant subset of NSCLC patients. While several generations of ATP-competitive EGFR tyrosine kinase inhibitors (TKIs) have been developed, the emergence of resistance mutations, such as T790M and C797S, remains a major clinical challenge.[2][3] this compound represents a novel therapeutic strategy by binding to an allosteric site on the EGFR kinase domain, offering a potential solution to overcome resistance to existing therapies.[2][4] This document details the preclinical evidence supporting the validation of EGFR as the target of this compound in NSCLC.

Quantitative Data Summary

The preclinical efficacy of this compound has been evaluated through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound Against EGFR Mutants

| EGFR Mutant | IC50 (nM) |

| EGFRL858R | 0.147[5][6][7][8] |

| EGFRL858R/T790M | 0.063[5][6][7][8] |

| EGFRL858R/T790M/C797S | 0.083[5][6][7][8] |

| EGFRLT/L747S | 0.396[5][6][7] |

Table 2: In Vitro Cellular Activity of this compound

| Cell Line | Genetic Background | Activity |

| Ba/F3 | Expressing various EGFR mutants | IC50 of 50 nM (alone); 6 nM (with Cetuximab)[5][6] |

| H1975 | EGFRL858R/T790M | Effective inhibition of cell growth and induction of apoptosis[5] |

Table 3: In Vivo Efficacy of this compound in NSCLC Xenograft Models

| Xenograft Model | EGFR Mutation | Dose and Schedule | Outcome |

| H1975 | L858R/T790M | 50 mg/kg and 100 mg/kg | Dose-dependent decrease in tumor volume, as effective as Osimertinib[2][5] |

| DFCI52 (Patient-Derived) | L858R/T790M | 50 mg/kg | Similar efficacy to Osimertinib, with rapid tumor outgrowth decrease after treatment[2][5] |

| A431 | EGFR Wild-Type | Not specified | No effect on tumor volume[5] |

Table 4: Pharmacokinetic Properties of this compound in Mice

| Parameter | Value | Dosing Route |

| IV Clearance | 5.0 ml/min/kg vs. 15.7 ml/min/kg (comparison not specified)[5] | Intravenous (i.v.) |

| Bioavailability | 14.6%[5] | Oral (p.o.) |

| Efficacious Dose | 3 mg/kg (i.v.), 20 mg/kg (p.o.) | i.v., p.o. |

Mechanism of Action and Signaling Pathway

This compound functions as a mutant-selective allosteric inhibitor of EGFR.[2][4] Unlike ATP-competitive inhibitors that bind to the kinase's active site, this compound binds to a distinct pocket, inducing a conformational change that inactivates the receptor.[2][9] This allosteric mechanism allows it to be effective against EGFR mutants that are resistant to conventional TKIs, including the C797S mutation which alters the ATP-binding pocket.[2][10] Preclinical studies have demonstrated that treatment with this compound leads to a significant reduction in the phosphorylation of EGFR and downstream signaling proteins, including Akt and ERK1/2.[5][6][7]

Experimental Protocols

Detailed, step-by-step experimental protocols for the preclinical validation of this compound are not extensively available in the public domain. However, based on the published research, the core methodologies employed are outlined below.

In Vitro Kinase Assays

-

Objective: To determine the direct inhibitory activity of this compound on the enzymatic function of various EGFR mutant proteins.

-

General Methodology: Recombinant EGFR kinase domains (L858R, L858R/T790M, L858R/T790M/C797S, etc.) are incubated with a substrate (e.g., a synthetic peptide) and ATP in the presence of varying concentrations of this compound. The level of substrate phosphorylation is then quantified, typically using methods like HTRF (Homogeneous Time Resolved Fluorescence) or radioactive filter binding assays, to calculate IC50 values.

Cell-Based Assays

-

Objective: To assess the effect of this compound on the viability and signaling of NSCLC cells harboring specific EGFR mutations.

-

Cell Viability Assays:

-

Method: NSCLC cell lines (e.g., H1975, Ba/F3 engineered to express EGFR mutants) are seeded in multi-well plates and treated with a dose range of this compound for a specified period (e.g., 72 hours). Cell viability is measured using reagents like CellTiter-Glo® (Promega) or by staining with crystal violet.

-

-

Western Blot Analysis:

-

Method: Cells are treated with this compound for a defined time (e.g., 24 hours). Whole-cell lysates are prepared, and proteins are separated by SDS-PAGE. Proteins are then transferred to a membrane and probed with specific antibodies against total and phosphorylated EGFR, Akt, and ERK1/2 to assess the inhibition of downstream signaling.

-

-

Apoptosis Assays:

-

Method: To quantify programmed cell death, treated cells can be stained with Annexin V and propidium iodide followed by analysis using flow cytometry.

-

In Vivo Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy and tolerability of this compound in a living organism.

-

General Methodology:

-

Tumor Implantation: Human NSCLC cells (e.g., H1975) or patient-derived tumor fragments (PDX models like DFCI52) are subcutaneously implanted into immunocompromised mice.

-

Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered orally at specified doses (e.g., 50 mg/kg, 100 mg/kg) for a defined period.

-

Efficacy Assessment: Tumor volume is measured regularly using calipers. Animal body weight and general health are monitored to assess toxicity.

-

Pharmacodynamic Studies: At the end of the study, or at specific time points after dosing, tumors can be excised and analyzed by western blotting to confirm target engagement and inhibition of signaling pathways in vivo.[11]

-

Resistance Mechanisms

While this compound overcomes resistance mediated by T790M and C797S, potential mechanisms of resistance to this allosteric inhibitor have been investigated. Studies have shown that EGFR homo- or heterodimerization with other ERBB family members can confer resistance.[4] Additionally, the EGFR L747S mutation has been identified as a potential on-target resistance mechanism to this compound.[3][4] Combination therapy with ATP-competitive EGFR TKIs or antibodies like Cetuximab may be a strategy to overcome or prevent the emergence of resistance to this compound.[3][9]

Conclusion

The preclinical data strongly support the validation of mutant EGFR as the primary target of this compound in NSCLC. Its novel allosteric mechanism of action translates to potent and selective inhibition of clinically relevant EGFR mutations, including those that confer resistance to current standard-of-care therapies. The in vivo efficacy in xenograft models further underscores its therapeutic potential. This compound is a promising candidate for further development, both as a single agent and in combination with other EGFR-targeted therapies, for the treatment of EGFR-mutant NSCLC.

References

- 1. drughunter.com [drughunter.com]

- 2. Allosteric inhibition of drug resistant forms of EGFR L858R mutant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Directions for Advanced Targeting Strategies of EGFR Signaling in Cancer [jstage.jst.go.jp]

- 4. An allosteric inhibitor against the therapy-resistant mutant forms of EGFR in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. A Constitutive EGFR Kinase Dimer to Study Inhibitor Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Allosteric EGFR Inhibitor JBJ-09-063 and its Binding Site

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mutant-selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR), JBJ-09-063. The document details its binding site, mechanism of action, and inhibitory activity, and provides key experimental protocols for its characterization.

Introduction

This compound is a potent, orally bioavailable, mutant-selective allosteric inhibitor of EGFR.[1] It has demonstrated significant activity against various EGFR mutations that confer resistance to ATP-competitive tyrosine kinase inhibitors (TKIs), including the T790M and C797S mutations.[2][3] By binding to a site distinct from the ATP-binding pocket, this compound offers a promising therapeutic strategy for overcoming acquired resistance in non-small cell lung cancer (NSCLC).[2][3]

Binding Site and Mechanism of Action

This compound binds to an allosteric pocket on the EGFR kinase domain, stabilizing the inactive (αC-helix out) conformation of the enzyme.[4] This mode of action prevents the kinase from adopting its active conformation, thereby inhibiting its catalytic activity. The co-crystal structure of this compound in complex with EGFR (PDB ID: 7JXQ) reveals key interactions within this allosteric site.[5] Notably, this compound forms a critical hydrogen bond with the side chain of Aspartate 855 (D855) and engages in a pi-stacking interaction with Phenylalanine 856 (F856) of the DFG motif.[5]

The binding of this compound is antagonized by EGFR dimerization, which favors the active conformation of the kinase domain and consequently closes the allosteric pocket.[4]

Signaling Pathway Inhibition

By locking EGFR in an inactive state, this compound effectively inhibits the autophosphorylation of the receptor and subsequently blocks downstream signaling pathways that are crucial for tumor cell proliferation and survival. Specifically, treatment with this compound leads to a significant reduction in the phosphorylation of EGFR, as well as the downstream effectors Akt and ERK1/2.[6][7]

Quantitative Data

The inhibitory activity of this compound has been quantified against various EGFR mutants. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| EGFR Mutant | IC50 (nM) |

| L858R | 0.147 |

| L858R/T790M | 0.063 |

| L858R/T790M/C797S | 0.083 |

| L747S | 0.396 |

| Table 1: In vitro inhibitory activity of this compound against various EGFR mutants.[6][7] |

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of this compound.

Recombinant EGFR Kinase Inhibition Assay

This assay determines the in vitro potency of this compound against purified EGFR kinase domains.

Workflow:

Methodology:

-

Inhibitor Preparation: Prepare a series of dilutions of this compound in DMSO.

-

Dispensing: Using a digital dispenser, add the this compound dilutions to a 384-well plate. Normalize the final DMSO concentration to 1% in all wells.

-

Enzyme Addition: Add purified recombinant EGFR (e.g., L858R/T790M) to the wells.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor binding.

-

Reaction Initiation: Initiate the kinase reaction by adding a solution containing ATP and a suitable tyrosine kinase substrate peptide.

-

Reaction Incubation: Incubate the plate to allow the phosphorylation of the substrate.

-

Detection: Stop the reaction and add Homogeneous Time-Resolved Fluorescence (HTRF) detection reagents according to the manufacturer's protocol (e.g., KinEASE-TK kit, Cisbio).[4]

-

Signal Reading: After a final incubation period in the dark, read the plate on an HTRF-compatible plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to DMSO-treated controls and determine the IC50 value using non-linear regression analysis.

Cell Viability Assay

This assay measures the effect of this compound on the proliferation of EGFR-dependent cancer cell lines.

Methodology:

-

Cell Seeding: Seed Ba/F3 cells engineered to express mutant EGFR (e.g., L858R/T790M/C797S) into 96-well plates and incubate overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for 72 hours.

-

Viability Assessment: Assess cell viability using a luminescent cell viability assay, such as CellTiter-Glo (Promega), which measures ATP levels.

-

Data Analysis: Measure luminescence using a plate reader. Normalize the data to DMSO-treated control cells and calculate IC50 values.

Western Blot Analysis

This technique is used to assess the phosphorylation status of EGFR and its downstream signaling proteins.

Methodology:

-

Cell Treatment: Treat EGFR-mutant cells (e.g., Ba/F3 or human cancer cell lines) with various concentrations of this compound for a specified time (e.g., 4-6 hours).

-

Cell Lysis: Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies specific for phosphorylated and total EGFR, Akt, and ERK1/2.

-

Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

X-ray Crystallography

This method provides a high-resolution structure of this compound in complex with the EGFR kinase domain.

Methodology:

-

Protein Expression and Purification: Express the EGFR kinase domain (e.g., with T790M and V948R mutations to stabilize the inactive state) in an appropriate expression system (e.g., insect cells).[8] Purify the protein to homogeneity using chromatography techniques.[8]

-

Co-crystallization: Incubate the purified EGFR kinase domain with a molar excess of this compound. Set up crystallization trials using vapor diffusion methods (sitting or hanging drop) with various crystallization screens.

-

Crystal Harvesting and Data Collection: Harvest suitable crystals and cryo-protect them. Collect X-ray diffraction data at a synchrotron source.

-

Structure Determination and Refinement: Process the diffraction data and solve the crystal structure by molecular replacement using a known EGFR kinase domain structure as a search model. Refine the structure and model the bound this compound into the electron density map.

Conclusion

This compound is a highly potent, mutant-selective allosteric inhibitor of EGFR that effectively targets clinically relevant resistance mutations. Its distinct mechanism of action, involving the stabilization of the inactive kinase conformation, provides a clear rationale for its development as a single agent or in combination with other EGFR TKIs. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this compound and other allosteric EGFR inhibitors.

References

- 1. drughunter.com [drughunter.com]

- 2. An allosteric inhibitor against the therapy-resistant mutant forms of EGFR in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An allosteric inhibitor against the therapy-resistant mutant forms of EGFR in non-small cell lung cancer | Semantic Scholar [semanticscholar.org]

- 4. A Constitutive EGFR Kinase Dimer to Study Inhibitor Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Complex Crystal Structures of EGFR with Third-Generation Kinase Inhibitors and Simultaneously Bound Allosteric Ligands - PMC [pmc.ncbi.nlm.nih.gov]

JBJ-09-063: A Technical Guide to its Downstream Signaling Effects on Akt and ERK1/2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the downstream signaling effects of JBJ-09-063, a mutant-selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR). Specifically, this document focuses on the modulation of the Akt and ERK1/2 signaling pathways, crucial mediators of cell survival and proliferation. The information presented herein is compiled from preclinical studies and is intended to provide a comprehensive resource for researchers in oncology and drug development.

Core Mechanism of Action

This compound is a fourth-generation EGFR inhibitor designed to overcome resistance to previous generations of tyrosine kinase inhibitors (TKIs). It binds to an allosteric site on the EGFR kinase domain, exhibiting high potency against various EGFR mutations, including the therapy-resistant T790M and C797S mutations. By inhibiting EGFR, this compound effectively attenuates downstream signaling cascades, primarily the PI3K/Akt and MAPK/ERK pathways, leading to reduced cancer cell growth and survival.[1][2][3][4][5][6]

Quantitative Analysis of Downstream Signaling

The inhibitory effect of this compound on the phosphorylation of Akt and ERK1/2 has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Inhibition of Akt and ERK1/2 Phosphorylation by this compound

| Cell Line | EGFR Mutation Status | Treatment Concentration (µM) | Duration | p-Akt Inhibition (relative to control) | p-ERK1/2 Inhibition (relative to control) | Reference |

| H1975 | L858R/T790M | 0.1, 1 | 24 hours | Dose-dependent decrease | Dose-dependent decrease | To C, et al. Nat Cancer. 2022 |

| H3255GR | L858R/T790M | 0.1, 1 | 24 hours | Noticeable inhibition at 1µM and higher | Noticeable inhibition at 1µM and higher | To C, et al. Nat Cancer. 2022 |

| Ba/F3 | L858R/T790M | Not specified | Not specified | Inhibition observed | Inhibition observed | To C, et al. Nat Cancer. 2022 |

| Ba/F3 | L858R/T790M/C797S | Not specified | Not specified | Inhibition observed | Inhibition observed | To C, et al. Nat Cancer. 2022 |

Table 2: In Vivo Inhibition of Akt and ERK1/2 Phosphorylation by this compound in H1975 Xenograft Model

| Treatment Group | Dosage | Duration | p-Akt Inhibition (relative to vehicle) | p-ERK1/2 Inhibition (relative to vehicle) | Reference |

| This compound | 50 mg/kg | 2, 8, 16, 24h | Time-dependent decrease | Time-dependent decrease | To C, et al. Nat Cancer. 2022 |

| JBJ-04-125-02 (comparator) | 100 mg/kg | 3 days | Subtle changes | Subtle changes | To C, et al. Cancer Discov. 2019 |

| Osimertinib (comparator) | 25 mg/kg | 3 days | More effective inhibition | More effective inhibition | To C, et al. Cancer Discov. 2019 |

Signaling Pathway Diagrams

The following diagrams illustrate the mechanism of action of this compound on the EGFR signaling pathway and the subsequent effects on Akt and ERK1/2.

Caption: this compound allosterically inhibits mutant EGFR, blocking downstream Akt and ERK1/2 signaling.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Western Blot Analysis for Phospho-Akt and Phospho-ERK1/2

This protocol is a generalized procedure based on standard Western blotting techniques referenced in the cited literature. Specific antibody concentrations and incubation times may vary between experiments.

1. Cell Lysis and Protein Extraction:

-

Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extract.

-

Determine protein concentration using a BCA protein assay.

2. SDS-PAGE and Protein Transfer:

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Load equal amounts of protein per lane onto a polyacrylamide gel.

-

Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

3. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for phospho-Akt (Ser473), total Akt, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

-

Wash the membrane extensively with TBST.

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

4. Detection and Quantification:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Capture the chemiluminescent signal using a digital imaging system.

-

Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and the loading control.

Caption: Standard workflow for Western blot analysis of protein phosphorylation.

In Vivo Pharmacodynamic Studies in Xenograft Models

This protocol outlines the general procedure for assessing the in vivo efficacy of this compound on downstream signaling.

1. Animal Model and Tumor Implantation:

-

Use immunodeficient mice (e.g., nude or NSG mice).

-

Subcutaneously implant human cancer cells (e.g., H1975) into the flanks of the mice.

-

Allow tumors to grow to a palpable size.

2. Drug Administration:

-

Randomize mice into treatment groups (vehicle control, this compound at various doses).

-

Administer the compound orally or via intraperitoneal injection according to the experimental design.

3. Tissue Collection and Processing:

-

At specified time points after treatment, euthanize the mice.

-

Excise the tumors and immediately snap-freeze them in liquid nitrogen or process them for protein extraction.

-

Homogenize the tumor tissue in lysis buffer to extract proteins.

4. Western Blot Analysis:

-

Follow the Western Blot protocol described above to analyze the phosphorylation status of Akt and ERK1/2 in the tumor lysates.

Conclusion

This compound demonstrates potent, dose-dependent inhibition of Akt and ERK1/2 phosphorylation in preclinical models of EGFR-mutant non-small cell lung cancer. This activity is consistent with its mechanism as an allosteric inhibitor of mutant EGFR. The data presented in this guide underscore the therapeutic potential of this compound and provide a foundation for further investigation into its clinical utility. The detailed protocols and pathway diagrams serve as a valuable resource for researchers working to understand and therapeutically target EGFR-driven malignancies.

References

- 1. An allosteric inhibitor against the therapy-resistant mutant forms of EGFR in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural elements that enable specificity for mutant EGFR kinase domains with next-generation small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. rsc.org [rsc.org]

- 6. spandidos-publications.com [spandidos-publications.com]

An In-depth Technical Guide on the Selectivity of JBJ-09-063 for EGFR Mutants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mutant-selective allosteric inhibitor, JBJ-09-063, with a focus on its selectivity for various Epidermal Growth Factor Receptor (EGFR) mutants implicated in non-small cell lung cancer (NSCLC). This document consolidates key quantitative data, details relevant experimental methodologies, and visualizes critical biological pathways and workflows to support ongoing research and development efforts in oncology.

Core Mechanism of Action

This compound is a potent, orally bioavailable, allosteric inhibitor of EGFR. Unlike traditional ATP-competitive tyrosine kinase inhibitors (TKIs), this compound binds to a distinct pocket on the EGFR kinase domain, stabilizing an inactive conformation.[1] This allosteric mechanism allows it to be effective against EGFR variants that have developed resistance to other TKIs, including those with the T790M and C797S mutations.[1][2] The compound demonstrates significant activity against EGFR L858R/T790M/C797S triple mutations in preclinical models.[3]

Quantitative Selectivity Profile

The selectivity of this compound has been quantitatively assessed against a panel of clinically relevant EGFR mutations. The following table summarizes the half-maximal inhibitory concentration (IC50) values, demonstrating its high potency against various mutant forms of EGFR.

| EGFR Mutant | IC50 (nM) |

| EGFR L858R | 0.147[4][5][6] |

| EGFR L858R/T790M | 0.063[4][5][6] |

| EGFR L858R/T790M/C797S | 0.083[4][5][6] |

| EGFR LT/L747S | 0.396[4][5][6] |

| EGFR Exon 20 insertion (insASV) | 28[7] |

In Ba/F3 cells, this compound exhibits an IC50 of 50 nM as a single agent, which improves to 6 nM when combined with Cetuximab.[4][8]

Experimental Protocols

The characterization of this compound's selectivity and efficacy involves several key experimental methodologies.

1. In Vitro Enzymatic Inhibition Assay:

-

Objective: To determine the direct inhibitory activity of this compound on the kinase activity of recombinant EGFR mutants.

-

Methodology:

-

Purified recombinant EGFR kinase domains (e.g., L858R/T790M) are incubated with increasing concentrations of this compound.

-

The kinase reaction is initiated by the addition of ATP and a substrate peptide.

-

The level of substrate phosphorylation is measured, typically using a luminescence-based assay (e.g., ADP-Glo Kinase Assay) or radioisotope labeling.

-

IC50 values are calculated by plotting the percentage of kinase activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

2. Cell Viability and Growth Inhibition Assays:

-

Objective: To assess the effect of this compound on the proliferation and survival of cancer cell lines harboring specific EGFR mutations.

-

Methodology:

-

EGFR-mutant cell lines (e.g., Ba/F3 cells engineered to express specific EGFR mutants, H1975, DFCI52) are seeded in multi-well plates.

-

Cells are treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).

-

Cell viability is measured using a metabolic assay such as CellTiter-Glo, which quantifies ATP levels as an indicator of metabolically active cells.

-

IC50 values for cell growth inhibition are determined from the dose-response curves.

-

3. Western Blot Analysis for Phosphorylation Inhibition:

-

Objective: To confirm the mechanism of action by measuring the inhibition of EGFR and downstream signaling pathway phosphorylation.

-

Methodology:

-

EGFR-mutant cells are treated with various concentrations of this compound for a defined time (e.g., 24 hours).

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated Akt (p-Akt), total Akt, phosphorylated ERK1/2 (p-ERK1/2), and total ERK1/2.

-

Secondary antibodies conjugated to a detection enzyme (e.g., HRP) are used, and bands are visualized using chemiluminescence. A dose-dependent decrease in the phosphorylation of EGFR, Akt, and ERK1/2 indicates target engagement and pathway inhibition.[4]

-

4. In Vivo Xenograft Models:

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Methodology:

-

Immunocompromised mice are subcutaneously implanted with human NSCLC cells harboring EGFR mutations (e.g., H1975, DFCI52).[4][9]

-

Once tumors reach a palpable size, mice are randomized into treatment and control groups.

-

This compound is administered orally at various doses (e.g., 50 mg/kg, 100 mg/kg).[4][9]

-

Tumor volume is measured regularly throughout the study.

-

At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blotting for p-EGFR). The results typically show a dose-dependent decrease in tumor volume over time.[4][9]

-

Visualizations

EGFR Signaling Pathway

Caption: Simplified EGFR signaling cascade leading to cell proliferation and survival.

Experimental Workflow for this compound Evaluation

Caption: Workflow for preclinical evaluation of this compound's efficacy.

Resistance Mechanisms

While this compound overcomes resistance mediated by T790M and C797S mutations, resistance to this allosteric inhibitor can emerge.[2] Studies have shown that EGFR homo- or heterodimerization with other ERBB family members can confer resistance.[2] Additionally, the EGFR L747S mutation has been identified as a potential mechanism of resistance to this compound.[2]

Conclusion

This compound represents a promising therapeutic agent for patients with EGFR-mutant NSCLC, particularly those who have developed resistance to existing TKIs. Its novel allosteric mechanism of action and potent, mutant-selective inhibitory profile provide a strong rationale for its continued clinical development. Further research into combination therapies and mechanisms of resistance will be crucial for optimizing its clinical utility.

References

- 1. A Constitutive EGFR Kinase Dimer to Study Inhibitor Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An allosteric inhibitor against the therapy-resistant mutant forms of EGFR in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Biochemical analysis of EGFR exon20 insertion variants insASV and insSVD and their inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. glpbio.com [glpbio.com]

- 9. Allosteric inhibition of drug resistant forms of EGFR L858R mutant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Development of JBJ-09-063: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

JBJ-09-063 is an orally bioavailable, mutant-selective, allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR). It is currently in preclinical development for the treatment of non-small cell lung cancer (NSCLC) harboring EGFR mutations, including those resistant to existing tyrosine kinase inhibitors (TKIs). This document provides an in-depth technical overview of the preclinical data available for this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile.

Core Data Summary

In Vitro Efficacy: Enzymatic and Cellular Inhibition

This compound demonstrates potent and selective inhibitory activity against various EGFR mutations, including the T790M and C797S resistance mutations.

| Target | Assay Type | IC50 (nM) | Reference |

| EGFR L858R | Enzymatic | 0.147 | [1] |

| EGFR L858R/T790M | Enzymatic | 0.063 | [1] |

| EGFR L858R/T790M/C797S | Enzymatic | 0.083 | [1] |

| EGFR LT/L747S | Enzymatic | 0.396 | [1] |

| Ba/F3 EGFR L858R/T790M | Cell-based | ~10-fold more potent than JBJ-04-125-02 | [2] |

| Ba/F3 EGFR L858R/T790M/C797S | Cell-based | ~10-fold more potent than JBJ-04-125-02 | [2] |

| Ba/F3 | Cell-based | 50 | [1][3] |

| Ba/F3 (in combination with Cetuximab) | Cell-based | 6 | [1][3] |

In Vivo Efficacy: Xenograft Models

This compound has shown significant anti-tumor activity in various NSCLC xenograft models.

| Model | Mutation | Dose | Effect | Reference |

| H1975 Xenograft | EGFR L858R/T790M | 50 mg/kg and 100 mg/kg | As effective as osimertinib | [1] |

| DFCI52 Patient-Derived Xenograft (PDX) | EGFR L858R/T790M | 50 mg/kg | Similarly effective as osimertinib; rapid decrease in tumor outgrowth | [1] |

| H3255GR-C797S Xenograft | EGFR L858R/T790M/C797S | Not specified | Efficacy observed as a single agent and in combination with osimertinib | [2] |

| DFCI52-C797S Xenograft | EGFR L858R/T790M/C797S | Not specified | Efficacy observed as a single agent and in combination with osimertinib | [2] |

Pharmacokinetics (Mouse)

Pharmacokinetic studies in mice have demonstrated that this compound is orally bioavailable.

| Parameter | Value | Reference |

| IV Clearance | 15.7 mL/min/kg | [2] |

| Bioavailability (Oral) | 14.6% | [2] |

| Oral AUC | Similar to JBJ-04-125-02 | [2] |

Mechanism of Action

This compound is an allosteric inhibitor that binds to a site on the EGFR kinase domain distinct from the ATP-binding pocket. This allosteric mechanism allows it to be effective against mutations that confer resistance to ATP-competitive inhibitors. This compound effectively inhibits the phosphorylation of EGFR and downstream signaling proteins, including Akt and ERK1/2.[1]

EGFR Signaling Pathway Inhibition by this compound

References

Overcoming Tyrosine Kinase Inhibitor Resistance: The Role of JBJ-09-063

An In-depth Technical Guide for Researchers and Drug Development Professionals

The emergence of resistance to tyrosine kinase inhibitors (TKIs) represents a significant challenge in the treatment of epidermal growth factor receptor (EGFR)-mutant non-small cell lung cancer (NSCLC). JBJ-09-063 has emerged as a promising agent that circumvents common resistance mechanisms. This technical guide provides a comprehensive overview of the preclinical data and experimental methodologies related to this compound's efficacy in overcoming TKI resistance.

Core Mechanism of Action: Allosteric Inhibition

Unlike traditional ATP-competitive TKIs, this compound is a mutant-selective, allosteric inhibitor of EGFR.[1][2] This novel mechanism allows it to bind to a site distinct from the ATP-binding pocket, effectively inhibiting EGFR signaling even in the presence of mutations that confer resistance to conventional TKIs.[1][2] Structural studies have revealed that this compound forms a critical hydrogen bond with D855 and a pi-stacking interaction with F856 within the DFG motif of the EGFR kinase domain, stabilizing an inactive conformation of the receptor.

Efficacy Against TKI-Resistant EGFR Mutations

This compound has demonstrated potent inhibitory activity against a range of clinically relevant EGFR mutations that drive resistance to first, second, and third-generation TKIs.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound against various EGFR mutant cell lines.

Table 1: IC50 Values of this compound Against Recombinant EGFR Kinase Domains

| EGFR Mutant | IC50 (nM) |

| EGFRL858R | 0.147[3] |

| EGFRL858R/T790M | 0.063[3] |

| EGFRL858R/T790M/C797S | 0.083[3] |

| EGFRLT/L747S | 0.396[3] |

Table 2: In Vitro Cellular IC50 Values of this compound

| Cell Line | EGFR Mutation | IC50 (nM) |

| Ba/F3 | EGFRL858R/T790M | ~10-fold more potent than JBJ-04-125-02[4] |

| Ba/F3 | EGFRL858R/T790M/C797S | ~10-fold more potent than JBJ-04-125-02[4] |

| Ba/F3 | Combination with Cetuximab | 6[5] |

| Ba/F3 | Single Agent | 50[5] |

Signaling Pathway Modulation

This compound effectively suppresses the downstream signaling pathways activated by mutant EGFR, leading to the inhibition of cell proliferation and induction of apoptosis. Western blot analyses have consistently shown that this compound reduces the phosphorylation of EGFR, Akt, and ERK1/2.[3][5]

Figure 1: EGFR signaling pathway and the inhibitory action of this compound.

In Vivo Anti-Tumor Activity

Preclinical studies using xenograft models of NSCLC have demonstrated the in vivo efficacy of this compound.

H1975 Xenograft Model

In the H1975 xenograft model, which harbors the EGFRL858R/T790M mutation, this compound treatment resulted in a dose-dependent decrease in tumor volume.[4] Notably, at doses of 50 mg/kg and 100 mg/kg, this compound was as effective as the third-generation TKI osimertinib at a 25 mg/kg dose.[4]

DFCI52 Patient-Derived Xenograft (PDX) Model

In the DFCI52 PDX model, also harboring the EGFRL858R/T790M mutation, a 50 mg/kg dose of this compound was similarly effective as osimertinib.[4]

Figure 2: General experimental workflow for in vivo xenograft studies.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP.

-

Cell Lines: H1975, H3255, Ba/F3, and DFCI52 cells harboring various EGFR mutations.

-

Procedure:

-

Seed cells in 96-well opaque-walled plates at a density of 3,000 to 5,000 cells per well and allow them to adhere overnight.

-

Treat cells with serial dilutions of this compound or control compounds for 72 hours.

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add CellTiter-Glo® reagent to each well, equal to the volume of the cell culture medium.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate IC50 values by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

-

Western Blot Analysis for Protein Phosphorylation

This technique is used to detect the phosphorylation status of EGFR and its downstream signaling proteins.

-

Cell Lysis:

-

After treatment with this compound, wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine protein concentration using a BCA protein assay.

-

Electrophoresis and Transfer:

-

Separate equal amounts of protein on SDS-PAGE gels.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST.

-

Incubate with primary antibodies overnight at 4°C. Recommended antibodies and dilutions:

-

Phospho-EGFR (Tyr1068): 1:1000

-

Total EGFR: 1:1000

-

Phospho-Akt (Ser473): 1:1000

-

Total Akt: 1:1000

-

Phospho-ERK1/2 (Thr202/Tyr204): 1:1000

-

Total ERK1/2: 1:1000

-

Actin or GAPDH (loading control): 1:5000

-

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect signals using an ECL substrate and an imaging system.

-

In Vivo Xenograft Studies

These studies assess the anti-tumor efficacy of this compound in a living organism.

-

Animal Model: Athymic nude mice.

-

Tumor Implantation:

-

Subcutaneously inject H1975 or DFCI52 cells suspended in Matrigel into the flanks of the mice.

-

Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).

-

-

Drug Administration:

-

Randomize mice into treatment and control groups.

-

Administer this compound (e.g., 50 or 100 mg/kg) or vehicle control orally, once daily.

-

Osimertinib (e.g., 25 mg/kg) can be used as a positive control.

-

-

Monitoring and Endpoint:

-

Measure tumor volume and body weight regularly (e.g., twice a week).

-

The study endpoint is typically reached when tumors in the control group reach a predetermined size or after a specific duration of treatment.

-

Logical Relationships and Future Directions

The unique allosteric inhibitory mechanism of this compound provides a clear advantage in overcoming resistance mutations that affect the ATP-binding site of EGFR.

Figure 3: Logical relationship of this compound's mechanism in overcoming TKI resistance.

The preclinical data strongly support the continued development of this compound as a potential therapeutic option for NSCLC patients who have developed resistance to current EGFR TKIs. Further investigations, including clinical trials, are warranted to establish its safety and efficacy in a clinical setting. The potential for combination therapies with other agents to further enhance its anti-tumor activity and prevent the emergence of new resistance mechanisms is also a promising area for future research.

References

Methodological & Application

Application Notes and Protocols for JBJ-09-063 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

JBJ-09-063 is a potent, mutant-selective, and orally bioavailable allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][][3][4][5][6][7] It has demonstrated significant activity against EGFR mutations that confer resistance to existing ATP-competitive tyrosine kinase inhibitors (TKIs), including the T790M and C797S mutations.[5][8] this compound binds to a distinct allosteric site on the EGFR kinase domain, stabilizing an inactive conformation.[8][9] This mechanism of action allows it to overcome resistance mediated by mutations in the ATP-binding pocket.[8] These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of this compound.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 (nM) |

| EGFR L858R | Enzymatic | 0.147[1][][6] |

| EGFR L858R/T790M | Enzymatic | 0.063[1][][6] |

| EGFR L858R/T790M/C797S | Enzymatic | 0.083[1][][6] |

| EGFR LT/L747S | Enzymatic | 0.396[1][][6] |

| Ba/F3 Cells (EGFR L858R/T790M) | Cell Viability | 50 |

| Ba/F3 Cells (EGFR L858R/T790M) + Cetuximab | Cell Viability | 6 |

| EGFR insASV | Enzymatic | 28[8] |

Signaling Pathway

This compound functions by allosterically inhibiting the EGFR, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways critical for cell proliferation and survival, such as the PI3K/Akt and Ras/Raf/MEK/ERK pathways.[1][]

Experimental Protocols

The following are detailed protocols for in vitro assays relevant to the characterization of this compound. These should be regarded as templates and may require optimization based on specific cell lines and laboratory conditions.

Recombinant EGFR Kinase Inhibition Assay

This biochemical assay quantifies the ability of this compound to inhibit the enzymatic activity of recombinant EGFR kinase domains.

Materials:

-

Recombinant Human EGFR Kinase Domain (e.g., L858R/T790M mutant)

-

Assay Buffer: 50 mM Tris, 20 mM MgCl2, 5 mM MnCl2, 0.1 mg/mL BSA, pH 7.5.[10]

-

Substrate: Poly (4:1 Glu, Tyr)

-

ATP

-

This compound stock solution (in DMSO)

-

ADP-Glo™ Kinase Assay Kit

-

White, non-binding 384-well plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in 50% DMSO.

-

Enzyme Preparation: Dilute the recombinant EGFR kinase to the desired concentration (e.g., 5 nM) in 1X kinase reaction buffer.[11]

-

Reaction Setup:

-

Add 0.5 µL of the serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 5 µL of the diluted EGFR enzyme to each well.

-

Pre-incubate the plate at 27°C for 30 minutes.[11]

-

-

Initiate Reaction:

-

Prepare a substrate mix containing ATP (e.g., 20-50 µM) and Poly (4:1 Glu, Tyr) substrate (e.g., 5 µM) in 1X kinase reaction buffer.[11]

-

Add 45 µL of the substrate mix to each well to start the kinase reaction.

-

-

Signal Detection:

-

Incubate the plate at 30°C for a set time (e.g., 60 minutes).

-

Terminate the reaction and measure the generated ADP using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol.

-

Read the luminescence on a plate reader.

-

-

Data Analysis:

-

Subtract the background luminescence (no enzyme control) from all readings.

-

Normalize the data to the vehicle control (DMSO) to determine the percent inhibition.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cell Viability Assay (CellTiter-Glo®)

This cell-based assay measures the effect of this compound on the viability of cancer cell lines harboring EGFR mutations.

Materials:

-

Ba/F3 or H1975 cells expressing mutant EGFR

-

Appropriate cell culture medium (e.g., RPMI 1640 with 10% FBS)

-

This compound stock solution (in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Opaque-walled 96-well plates

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate overnight to allow cells to attach and resume growth.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in culture medium.

-

Add the diluted compound to the wells. The final DMSO concentration should not exceed 0.1%. Include a vehicle control (DMSO only).

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

-

Signal Detection:

-

Equilibrate the plate to room temperature for approximately 30 minutes.[12]

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[12]

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12]

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract the background luminescence (medium only) from all readings.

-

Normalize the data to the vehicle control to determine the percent viability.

-

Plot the percent viability against the logarithm of the this compound concentration and calculate the IC50 value.

-

Western Blot for EGFR Phosphorylation

This assay is used to determine the effect of this compound on the phosphorylation status of EGFR and its downstream targets.

Materials:

-

H1975 cells (or other relevant cell line)

-

Cell culture medium

-

This compound stock solution (in DMSO)

-

EGF

-

RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-Akt, anti-total-Akt, anti-p-ERK, anti-total-ERK, and a loading control like anti-GAPDH or anti-tubulin)

-

HRP-conjugated secondary antibodies

-

ECL Western Blotting Substrate

Procedure:

-

Cell Treatment:

-

Seed H1975 cells (e.g., 1 x 10^6 cells) in 6-well plates and allow them to attach overnight.[4]

-

Starve the cells in serum-free medium for 16-24 hours.[13]

-

Treat the cells with varying concentrations of this compound or DMSO for 1-6 hours.

-

Stimulate the cells with EGF (e.g., 50 ng/mL) for 5-15 minutes.[4][13]

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts and prepare samples with Laemmli buffer.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Incubate the membrane with ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the phosphorylated protein levels to the total protein levels and the loading control.

-

Experimental Workflow

The following diagram illustrates the general workflow for evaluating this compound in vitro.

References

- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 4. researchgate.net [researchgate.net]

- 5. An allosteric inhibitor against the therapy-resistant mutant forms of EGFR in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. drughunter.com [drughunter.com]

- 8. Allosteric inhibition of drug resistant forms of EGFR L858R mutant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. rndsystems.com [rndsystems.com]

- 11. rsc.org [rsc.org]

- 12. scribd.com [scribd.com]

- 13. benchchem.com [benchchem.com]

Application Note: Detection of p-EGFR Inhibition by JBJ-09-063 Using Western Blot

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document provides a detailed protocol for assessing the inhibitory effect of JBJ-09-063 on EGFR phosphorylation using Western blot analysis. It includes data presentation guidelines, a comprehensive experimental methodology, and visualizations of the signaling pathway and experimental workflow.

Introduction

The Epidermal Growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Aberrant EGFR signaling is implicated in the development and progression of various cancers.[2] Phosphorylation of specific tyrosine residues on EGFR is a key step in the activation of downstream signaling pathways, including the RAS-RAF-MEK-ERK MAPK and PI3K-AKT-mTOR pathways.[3][4]

This compound is a mutant-selective, allosteric EGFR inhibitor that has shown efficacy in both TKI-sensitive and resistant models.[5][6] It effectively reduces the phosphorylation of EGFR and downstream signaling proteins like Akt and ERK1/2.[5][7] This application note details a Western blot protocol to quantify the inhibition of EGFR phosphorylation at tyrosine 1068 (p-EGFR Y1068) in response to treatment with this compound.

Data Presentation

Quantitative analysis of Western blot data is crucial for determining the efficacy of an inhibitor. Densitometry should be used to measure the band intensities for p-EGFR, total EGFR, and a loading control (e.g., β-Actin). The data can be summarized in the following table format.

| Treatment Group | Concentration (nM) | p-EGFR (Y1068) Intensity | Total EGFR Intensity | β-Actin Intensity | Normalized p-EGFR/Total EGFR Ratio | % Inhibition |

| Vehicle (DMSO) | 0 | 0 | ||||

| This compound | 1 | |||||

| This compound | 10 | |||||

| This compound | 100 | |||||

| Positive Control | Varies | |||||

| Negative Control | Varies |

Experimental Protocol

This protocol outlines the steps for treating cells with the EGFR inhibitor this compound and subsequently performing a Western blot to detect p-EGFR levels.

Materials and Reagents

-

Cell Line: A cell line with known EGFR expression (e.g., A431, HeLa, H3255).[8]

-

This compound: Stock solution prepared in DMSO.

-

EGF (Epidermal Growth Factor): For stimulating EGFR phosphorylation.

-

Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.[8]

-

Protein Assay Kit: BCA or similar protein quantification assay.[8]

-

SDS-PAGE Gels: 4-20% polyacrylamide gels.[8]

-

Transfer Membrane: PVDF or nitrocellulose membrane.[8]

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in TBST.[8]

-

Primary Antibodies:

-

Secondary Antibodies:

-

Detection Reagent: ECL substrate.[8]

-

Wash Buffer: Tris Buffered Saline with 0.1% Tween 20 (TBST).[8]

Procedure

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates to achieve 70-80% confluency on the day of the experiment.[8]

-

(Optional) Serum-starve the cells for 16-24 hours to reduce basal EGFR phosphorylation.[8]

-

Treat the cells with varying concentrations of this compound or vehicle (DMSO) for the desired time.

-

Stimulate EGFR phosphorylation by adding EGF (e.g., 100 ng/mL) for 15-30 minutes at 37°C.[8]

-

-

Cell Lysis and Protein Quantification:

-

After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.[8]

-

Add 100 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[9]

-

Incubate on ice for 30 minutes with occasional vortexing.[8]

-

Centrifuge the lysate at 12,000 rpm for 20 minutes at 4°C.

-

Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[8]

-

-

Sample Preparation and SDS-PAGE:

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[8] For PVDF, pre-wet the membrane in methanol for 30 seconds, then soak in transfer buffer.

-

-

Blocking and Antibody Incubation:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[9]

-

Incubate the membrane with the primary antibody (anti-p-EGFR) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.[8][9]

-

Wash the membrane three times for 5-10 minutes each with TBST.[8]

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

-

Wash the membrane three times for 10 minutes each with TBST.[8]

-

-

Detection and Analysis:

-

Incubate the membrane with ECL substrate for 1-5 minutes.[8]

-

Capture the chemiluminescent signal using a digital imager or X-ray film.[8]

-

Quantify the band intensities using densitometry software (e.g., ImageJ).[8]

-

To probe for total EGFR and the loading control, the membrane can be stripped and re-probed with the respective antibodies, following the same incubation and washing steps.

-

Visualizations

EGFR Signaling Pathway

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Western Blot Workflow for p-EGFR Detection

Caption: Step-by-step workflow for Western blot analysis of p-EGFR.

References

- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. An allosteric inhibitor against the therapy-resistant mutant forms of EGFR in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

Application Notes and Protocols for JBJ-09-063 Xenograft Model Administration

For Researchers, Scientists, and Drug Development Professionals

Introduction

JBJ-09-063 is a potent, orally bioavailable, mutant-selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR). It has demonstrated significant activity against EGFR mutations that confer resistance to previous generations of tyrosine kinase inhibitors (TKIs), including the C797S mutation. These application notes provide a comprehensive overview of the mechanism of action of this compound and detailed protocols for its administration in preclinical xenograft models, a critical step in the evaluation of its therapeutic efficacy.

Mechanism of Action

This compound acts as a negative allosteric modulator of EGFR, binding to a site distinct from the ATP-binding pocket. This mechanism allows it to overcome resistance mediated by mutations in the ATP-binding site.[1] this compound has shown high potency against various EGFR mutant forms, including those with L858R, L858R/T790M, and the highly resistant L858R/T790M/C797S triple mutation.[2][3][4]

Upon binding, this compound effectively inhibits the phosphorylation of EGFR and downstream signaling proteins, including Akt and ERK1/2.[2][3][4] This blockade of key signaling pathways leads to the inhibition of cell growth and the induction of apoptosis in EGFR-mutant cancer cells.[3][4]

Signaling Pathway Diagram

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

In Vitro Potency of this compound

| EGFR Mutant Isoform | IC50 (nM) |

| EGFR L858R | 0.147[2][3][4] |

| EGFR L858R/T790M | 0.063[2][3][4] |

| EGFR L858R/T790M/C797S | 0.083[2][3][4] |

| EGFR LT/L747S | 0.396[2][3][4] |

In Vivo Pharmacokinetics in Mice

| Route | Dose (mg/kg) | T1/2 (h) | Bioavailability (F%) |

| Intravenous (i.v.) | 3 | 2.3 | N/A |

| Oral (p.o.) | 20 | Not Reported | 15 |

Data from single dosage administration.[3][4][5]

In Vivo Efficacy Studies

| Xenograft Model | EGFR Mutation | Treatment and Dose (mg/kg) | Outcome |

| H1975 | L858R/T790M | This compound (50 and 100 mg/kg) | Dose-dependent decrease in tumor volume, comparable to Osimertinib.[6] |

| DFCI52 (PDX) | L858R/T790M | This compound (50 mg/kg) | Effective decrease in tumor volume, comparable to Osimertinib.[6] |

Experimental Protocols

Cell Line Derived Xenograft (CDX) Model: H1975

This protocol describes the establishment of a subcutaneous xenograft model using the H1975 human non-small cell lung cancer cell line, which harbors the EGFR L858R and T790M mutations.

Materials:

-

H1975 cells (ATCC® CRL-5908™)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA

-

Matrigel® (GFR)

-

6-8 week old female athymic nude mice

-

Sterile syringes and needles

-

Calipers

Protocol:

-

Cell Culture: Culture H1975 cells in a 37°C, 5% CO2 incubator. Ensure cells are in the exponential growth phase and have a viability of >95% before implantation.

-

Cell Preparation:

-

Aspirate the culture medium and wash the cells with sterile PBS.

-

Add Trypsin-EDTA and incubate until cells detach.

-

Neutralize the trypsin with complete medium, collect the cells, and centrifuge.

-

Resuspend the cell pellet in sterile PBS or serum-free medium and perform a cell count.

-

Centrifuge the required number of cells and resuspend the pellet in a 1:1 mixture of sterile PBS and Matrigel® to a final concentration of 1 x 10^7 cells/mL. Keep the cell suspension on ice.

-

-

Tumor Implantation:

-

Anesthetize the mice according to approved institutional protocols.

-

Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10^6 cells) into the right flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Monitor the mice for tumor formation.

-

Once tumors are palpable, measure the tumor dimensions (length and width) with calipers 2-3 times per week.

-

Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .

-

Randomize mice into treatment and control groups when the average tumor volume reaches approximately 100-150 mm³.

-

This compound Formulation and Administration

Materials:

-

This compound powder

-

Vehicle solution (e.g., 0.5% (w/v) Methylcellulose in sterile water)

-

Oral gavage needles (20-22 gauge, curved or straight with ball tip)

-

Sterile tubes and syringes

Protocol:

-

Formulation Preparation (Example for a 50 mg/kg dose in a 20g mouse with a 10 mL/kg dosing volume):

-

The dosing volume will be 0.2 mL per mouse.

-

The required concentration is 5 mg/mL.

-

For a 10 mL preparation, weigh 50 mg of this compound.

-

Prepare a 0.5% methylcellulose solution by slowly adding 50 mg of methylcellulose to 10 mL of sterile water while stirring.

-

Add the this compound powder to the methylcellulose solution and vortex or sonicate until a uniform suspension is achieved. Prepare fresh daily.

-

-

Oral Administration:

-

Gently restrain the mouse.

-

Introduce the gavage needle into the esophagus and deliver the prepared this compound suspension.

-

Administer the vehicle solution to the control group.

-

The frequency of administration should be determined by the study design (e.g., once daily).

-

Experimental Workflow Diagram

Caption: Experimental workflow for this compound administration in a xenograft model.

Concluding Remarks

The protocols outlined in these application notes provide a framework for the preclinical evaluation of this compound in xenograft models of EGFR-mutant non-small cell lung cancer. Adherence to these methodologies will facilitate the generation of robust and reproducible data, which is essential for advancing our understanding of this promising therapeutic agent. All animal procedures should be performed in accordance with institutional guidelines and regulations.

References

- 1. researchgate.net [researchgate.net]

- 2. Viscous methyl cellulose solution thickens gastric mucosa and increases the number of gland mucous cells in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. future4200.com [future4200.com]

- 5. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cambridge.org [cambridge.org]

Application Notes and Protocols for JBJ-09-063 in In Vivo Mouse Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

JBJ-09-063 is a potent and mutant-selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2] It has demonstrated significant efficacy in preclinical in vivo models of non-small cell lung cancer (NSCLC) harboring EGFR mutations, including those resistant to other tyrosine kinase inhibitors (TKIs). This document provides a comprehensive overview of the recommended dosages, experimental protocols, and the underlying mechanism of action for the use of this compound in murine models, based on currently available data.

Mechanism of Action

This compound functions as an allosteric inhibitor of EGFR, meaning it binds to a site distinct from the ATP-binding pocket. This unique mechanism allows it to be effective against EGFR mutations that confer resistance to traditional ATP-competitive inhibitors.[2] The primary signaling pathway affected by this compound is the EGFR pathway and its downstream effectors, including the PI3K/Akt and MAPK/ERK pathways. Treatment with this compound leads to a significant reduction in the phosphorylation of EGFR, Akt, and ERK1/2, thereby inhibiting tumor cell proliferation and survival.[1][3]

Caption: EGFR signaling pathway inhibited by this compound.

In Vivo Dosage and Administration in Mice

This compound has been evaluated in mice through both intravenous and oral administration routes. The selection of dosage and administration route will depend on the specific experimental design and objectives.

Summary of In Vivo Dosages

| Administration Route | Dosage Range | Mouse Model | Efficacy |

| Intravenous (IV) | 3 mg/kg | Pharmacokinetic studies | Establishes baseline PK parameters |

| Oral (PO) | 20 mg/kg | Pharmacokinetic studies | Good bioavailability and stability for oral dosing[1][4] |

| Oral (PO) | 50 mg/kg | H1975 & DFCI52 Xenografts | Dose-dependent decrease in tumor volume[1] |

| Oral (PO) | 100 mg/kg | H1975 Xenograft | Effective as osimertinib in reducing tumor volume[1] |

Pharmacokinetic Profile

The following table summarizes the key pharmacokinetic parameters of this compound in mice.

| Parameter | Value | Unit | Administration |

| T½ (Half-life) | 2.3 | hours | 3 mg/kg IV |

| CL (Clearance) | 15.7 | mL/min/kg | 3 mg/kg IV |

| Vss (Volume of Distribution) | 2.5 | L/kg | 3 mg/kg IV |